
Ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate: is a chemical compound with the molecular formula C9H10BrNO4 and a molecular weight of 276.088 g/mol . This compound is part of the pyrrolecarboxylate family, which is known for its diverse applications in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate typically involves the bromination of a pyrrole derivative followed by esterification. One common method includes the bromination of 3-methyl-2-pyrrolecarboxylic acid, followed by esterification with ethanol under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in Ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrrole derivatives with different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted pyrrole derivatives.
- Oxidation reactions produce oxidized pyrrole compounds.
- Reduction reactions yield reduced pyrrole derivatives .
Applications De Recherche Scientifique
Chemistry: Ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It is used in the synthesis of bioactive molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: The compound finds applications in the development of pharmaceuticals and agrochemicals. It is also used in the synthesis of dyes and pigments .
Mécanisme D'action
The exact mechanism of action of Ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and carboxylate groups play crucial roles in its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
- Ethyl 5-carboxy-4-ethyl-3-methyl-2-pyrrolecarboxylate
- Ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The combination of bromine and carboxylate groups makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
90561-95-8 |
|---|---|
Formule moléculaire |
C9H10BrNO4 |
Poids moléculaire |
276.08 g/mol |
Nom IUPAC |
2-bromo-5-ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C9H10BrNO4/c1-3-15-9(14)6-4(2)5(8(12)13)7(10)11-6/h11H,3H2,1-2H3,(H,12,13) |
Clé InChI |
BOXSDYOFVFBKGG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(N1)Br)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


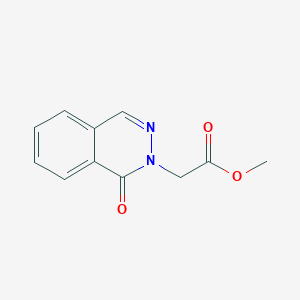
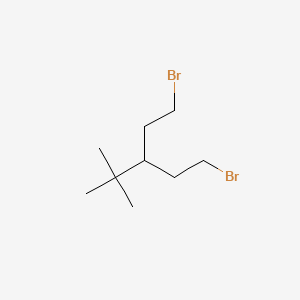

![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)
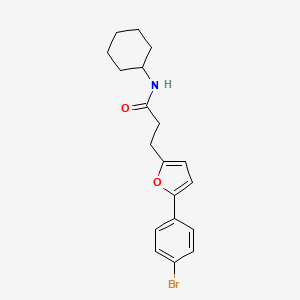

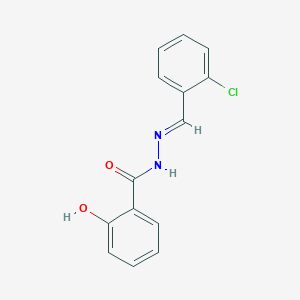
![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)
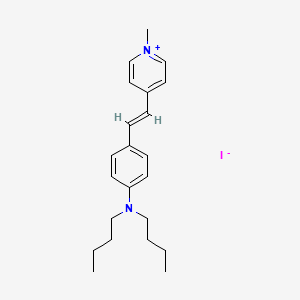

![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)
![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)

